Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. This intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can induce changes in gene expression that lead to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorophenylacetate
- 2-(4-Fluorophenyl)-6-methyl-3H-imidazole-5-carboxylate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring and the presence of the fluorophenyl group.
Properties
CAS No. |
914288-11-2 |
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Molecular Formula |
C12H11FN2O2 |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-7-14-10(11(15-7)12(16)17-2)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,15) |
InChI Key |
RBXSJUXOXCHVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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